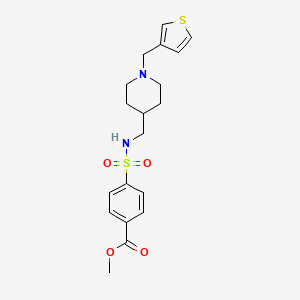

methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Description

Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfamoyl group and a piperidine moiety linked to a thiophen-3-ylmethyl group. Its structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for pharmacological exploration, particularly in therapeutic areas such as antiviral or enzyme-targeted therapies.

- Alkylation of methyl 4-hydroxy-3-(sulfamoyl)benzoate with halogenated intermediates to introduce substituents.

- Subsequent coupling with piperidine derivatives via nucleophilic substitution or reductive amination .

For example, compound 64 (a structural analog) was synthesized using methyl 4-hydroxy-3-(sulfamoyl)benzoate and 1-bromo-3-chloropropane, followed by hydrolysis to yield a benzoic acid intermediate .

Properties

IUPAC Name |

methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-25-19(22)17-2-4-18(5-3-17)27(23,24)20-12-15-6-9-21(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15,20H,6-7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJZURZXACRKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.

Sulfamoylation: The sulfamoyl group can be introduced by reacting the piperidine-thiophene intermediate with a suitable sulfonyl chloride under basic conditions.

Esterification: Finally, the benzoate ester can be formed by reacting the sulfamoyl intermediate with methyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further investigation as an antibiotic.

- Anticancer Activity : Research has shown that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate may possess similar effects due to its structural components .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies on related compounds indicate that they can act as antagonists to specific receptors involved in inflammation, which could be explored further .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Preparation of Thiophenes : The thiophene moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Formation of Piperidine Derivatives : Piperidine rings are often formed via cyclization methods that allow for the introduction of substituents like thiophenes.

- Amidation Reactions : The final step involves the formation of the sulfamoyl group through amidation reactions, where the amine reacts with sulfur-containing compounds.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of sulfamoyl derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains, indicating its potential as a new antibiotic candidate.

Case Study 2: Anticancer Research

In vitro studies on piperidine-based compounds have demonstrated their ability to induce apoptosis in cancer cell lines. This compound could be evaluated for similar effects, contributing to the development of novel anticancer therapies .

Case Study 3: Inflammatory Response Modulation

Research on related compounds has shown that they can effectively inhibit inflammatory pathways in cellular models. This suggests that this compound may have therapeutic potential in treating conditions like arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate would depend on its specific biological target. Generally, compounds containing a piperidine ring can interact with various receptors and enzymes in the body. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological targets, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features:

Physicochemical Properties

Key Observations :

Pharmacological and Metabolic Considerations

- This contrasts with phenyl or trifluoromethyl groups, which may offer greater metabolic stability.

Biological Activity

Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Piperidine Ring : Known for its diverse biological activities.

- Thiophene Moiety : Contributes to the compound's reactivity and potential biological interactions.

- Sulfamoyl Group : Associated with antibacterial and enzyme-inhibitory activities.

The IUPAC name for this compound is N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide.

Molecular Formula

Molecular Weight

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. Studies show that derivatives of sulfamoyl compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, sulfamoyl derivatives are known to inhibit carbonic anhydrase (CA) isozymes, which play critical roles in tumor microenvironments. Inhibitors targeting CAIX have been proposed for cancer therapy due to their ability to alter pH levels in tumors, thus inhibiting tumor growth and metastasis .

Case Studies

- Antibacterial Screening : In a study evaluating a series of sulfamoyl compounds, this compound showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis with varying minimum inhibitory concentrations (MICs) .

- Enzyme Binding Studies : Docking studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA), suggesting potential for drug formulation and delivery systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The compound's unique structure allows it to bind selectively to enzymes such as carbonic anhydrase, modulating their activity and leading to desired therapeutic effects.

- Antibacterial Mechanism : The sulfamoyl group likely interferes with bacterial folate synthesis pathways, which are critical for bacterial growth and replication.

Research Findings Summary Table

Q & A

Basic: What are the recommended synthetic pathways for methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, and how can purity be ensured?

Methodological Answer:

A typical synthesis involves coupling the thiophen-3-ylmethyl-piperidinylmethylamine intermediate with methyl 4-sulfamoylbenzoate under reflux conditions. Key steps include:

- Amine activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfamoyl bond formation.

- Purification : Column chromatography (e.g., chloroform:methanol = 3:1 v/v) followed by crystallization from dimethyl ether or ethyl acetate improves purity (>95%) .

- Validation : Confirm purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

Advanced: How can structural discrepancies in crystallographic data for similar sulfonamide-piperidine derivatives be resolved?

Methodological Answer:

Discrepancies in X-ray crystallographic data (e.g., bond angles, torsion angles) may arise from conformational flexibility of the piperidine-thiophene moiety. To address this:

- High-resolution crystallography : Use synchrotron radiation for improved data accuracy, as applied in studies of analogous triazole-thione derivatives .

- DFT calculations : Compare experimental data with density functional theory (DFT)-optimized structures to identify steric or electronic distortions .

- Dynamic NMR : Probe rotational barriers of the sulfamoyl group in solution to validate solid-state conformations .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR : H and C NMR to confirm the thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.4–3.1 ppm), and benzoate (δ 3.9 ppm for methyl ester) moieties. Use DEPT-135 for quaternary carbon assignment .

- FT-IR : Validate sulfonamide (1320–1160 cm, S=O asymmetric/symmetric stretching) and ester (1720 cm, C=O) functionalities .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]) and rule out side products .

Advanced: How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

For enzyme inhibition studies (e.g., kinase or protease targets):

- Kinetic assays : Use fluorescence-based substrates (e.g., FITC-labeled peptides) in a microplate reader. Include positive controls like imatinib derivatives for kinase inhibition .

- IC determination : Perform dose-response curves (1 nM–100 µM) in triplicate, using nonlinear regression to calculate potency .

- Selectivity screening : Test against a panel of related enzymes (e.g., CYP450 isoforms) to assess off-target effects .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:

Follow the INCHEMBIOL project framework :

- Abiotic stability : Conduct hydrolysis studies at pH 4–9 (40°C, 7 days) and photolysis under UV light (λ = 254 nm).

- Biotic degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation over 28 days.

- Partition coefficients : Determine log via shake-flask HPLC and soil adsorption () using batch equilibrium tests .

Advanced: What computational strategies predict metabolite formation and toxicity?

Methodological Answer:

- In silico metabolism : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., piperidine N-demethylation or ester hydrolysis) .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity based on structural alerts like sulfonamide groups .

- Molecular docking : Simulate binding to CYP3A4 or hERG channels to prioritize in vitro testing .

Basic: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based solutions (e.g., 20% HP-β-CD) to enhance aqueous solubility .

- Lipid nanoparticles : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for improved bioavailability .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks via HPLC .

Advanced: How to resolve contradictions in biological activity data across cell-based vs. in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life () and tissue distribution in rodents to explain efficacy gaps .

- Metabolite interference : Use LC-MS/MS to identify active/inactive metabolites that may dominate in vivo .

- 3D cell models : Compare 2D monolayer vs. spheroid cultures to assess penetration limitations .

Basic: What are the key structural analogs of this compound, and how do they differ in reactivity?

Methodological Answer:

Key analogs include:

- N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea : Lacks the thiophene group, reducing π-π stacking potential .

- Imatinib derivatives : Feature pyrimidine instead of thiophene, altering kinase selectivity .

- Trifluoromethyl analogs : Increased lipophilicity enhances membrane permeability but may reduce solubility .

Advanced: What methodologies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

- ICH guidelines : Store at 25°C/60% RH for 6 months, with monthly HPLC checks for degradation (e.g., ester hydrolysis) .

- Light sensitivity : Use amber vials and monitor UV-vis spectra post-exposure to simulate shelf-life conditions .

- Lyophilization : Assess stability in lyophilized vs. solution states using DSC (differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.